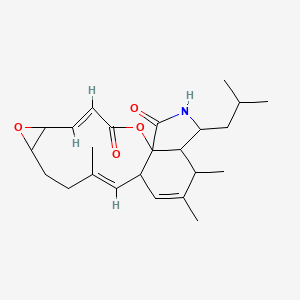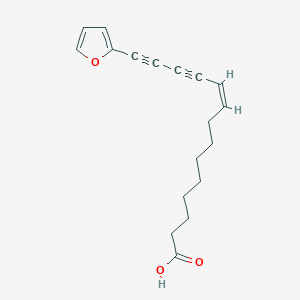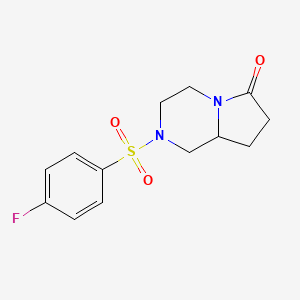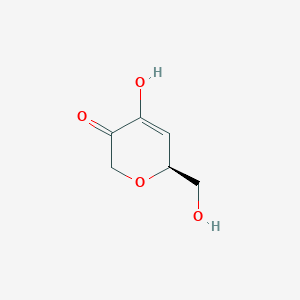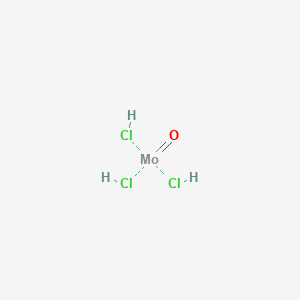
oxomolybdenum;trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxomolybdenum;trihydrochloride is a compound that features molybdenum in its oxidation state. Molybdenum is a transition metal known for its high melting point and ability to form stable compounds with various oxidation states. Oxomolybdenum compounds are particularly significant in various chemical processes due to their catalytic properties and ability to participate in redox reactions.
准备方法
Synthetic Routes and Reaction Conditions
Oxomolybdenum;trihydrochloride can be synthesized through various methods. One common approach involves the reaction of molybdenum trioxide with hydrochloric acid under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete dissolution and formation of the desired product. Another method involves the direct reaction of molybdenum metal with chlorine gas, followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using molybdenum ores. The ores are first roasted to produce molybdenum trioxide, which is then reacted with hydrochloric acid. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants .
化学反应分析
Types of Reactions
Oxomolybdenum;trihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states, forming compounds such as molybdenum(VI) oxide.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or carbon monoxide.
Substitution: It can undergo substitution reactions where ligands attached to the molybdenum center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen, carbon monoxide, and various organic ligands. Reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed
Major products formed from reactions involving this compound include various oxides, chlorides, and organomolybdenum compounds. These products are often used in further chemical synthesis or as catalysts in industrial processes .
科学研究应用
Oxomolybdenum;trihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic and inorganic reactions, including oxidation and reduction processes.
Biology: It plays a role in the study of molybdenum-containing enzymes, which are essential for various biological processes.
Medicine: Research is ongoing into its potential use in medical applications, such as in the development of new drugs and diagnostic tools.
Industry: It is used in the production of high-performance materials, including alloys and catalysts for chemical manufacturing
作用机制
The mechanism by which oxomolybdenum;trihydrochloride exerts its effects involves its ability to participate in redox reactions. The molybdenum center can undergo changes in oxidation state, facilitating electron transfer processes. This property is crucial for its role as a catalyst in various chemical reactions. The molecular targets and pathways involved often include interactions with other metal centers, organic ligands, and substrates in catalytic cycles .
相似化合物的比较
Similar Compounds
Similar compounds to oxomolybdenum;trihydrochloride include:
- Molybdenum(VI) oxide
- Molybdenum(V) chloride
- Oxomolybdenum(VI) clusters
Uniqueness
This compound is unique due to its specific combination of molybdenum and chloride ligands, which confer distinct chemical properties. Its ability to participate in a wide range of chemical reactions, coupled with its stability and catalytic activity, makes it particularly valuable in both research and industrial applications .
属性
分子式 |
Cl3H3MoO |
|---|---|
分子量 |
221.3 g/mol |
IUPAC 名称 |
oxomolybdenum;trihydrochloride |
InChI |
InChI=1S/3ClH.Mo.O/h3*1H;; |
InChI 键 |
PMYHJUNDQXTBNU-UHFFFAOYSA-N |
规范 SMILES |
O=[Mo].Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


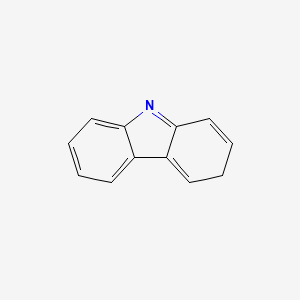
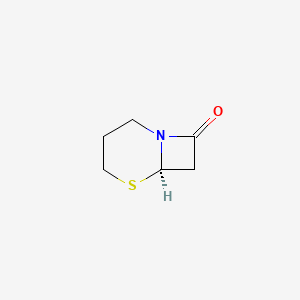
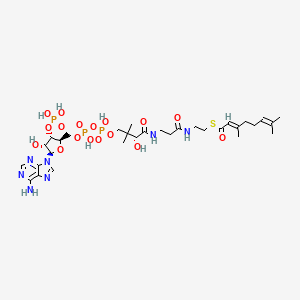
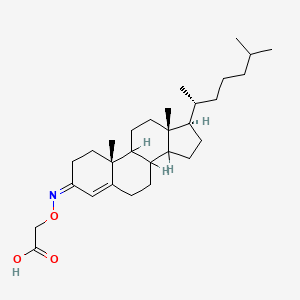
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B1241636.png)
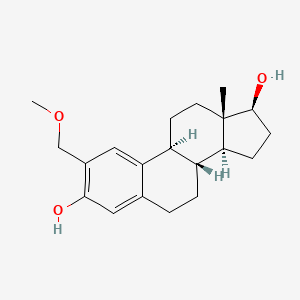

![N,N'-Bis[3-(ethylamino)propyl]-1,4-cyclohexanediamine](/img/structure/B1241642.png)
![[(1S,4S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl] furan-2-carboxylate](/img/structure/B1241644.png)
![3-[6-[[Cyclohexylmethyl(hydroxy)phosphoryl]methyl]morpholin-3-yl]benzoic acid](/img/structure/B1241646.png)
